Copper TPP

Catalog No.
S617690
CAS No.
14172-91-9
M.F
C44H28CuN4
M. Wt
676.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper TPP

CAS Number

14172-91-9

Product Name

Copper TPP

IUPAC Name

copper;5,10,15,20-tetraphenylporphyrin-22,24-diide

Molecular Formula

C44H28CuN4

Molecular Weight

676.3 g/mol

InChI

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

RKTYLMNFRDHKIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2]

Synonyms

copper tetraphenylporphyrin

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2]

Catalysis:

CuTPP finds application as a catalyst in various organic reactions. Its ability to bind and activate small molecules through its central copper ion makes it suitable for:

  • Oxidation reactions: CuTPP can act as an oxidant in reactions like the aerobic oxidation of alcohols to aldehydes and ketones .
  • C-C bond formation reactions: CuTPP can facilitate the formation of carbon-carbon bonds through reactions like the Ullmann coupling reaction for the synthesis of biaryls .
  • Click chemistry reactions: CuTPP can be used as a catalyst in click chemistry reactions, a versatile tool for the efficient formation of new bonds .

Photocatalysis:

CuTPP exhibits photocatalytic activity, meaning it can utilize light to drive chemical reactions. This property makes it relevant for:

  • Water splitting: CuTPP-based photocatalysts have been explored for the conversion of water into hydrogen fuel, a potential clean energy source .
  • Organic pollutant degradation: CuTPP can be used as a photocatalyst for the degradation of organic pollutants in water and wastewater treatment .

Sensing applications:

Due to its ability to interact with specific molecules and alter its optical properties, CuTPP is used in:

  • Gas sensing: CuTPP-based sensors can detect various gases like carbon monoxide and nitrogen dioxide through changes in their fluorescence or absorption spectra .
  • Biomolecule detection: CuTPP can be functionalized to selectively bind with specific biomolecules like DNA and proteins, enabling their detection through changes in its optical properties .

Model system for metalloporphyrins:

CuTPP serves as a valuable model system for studying the behavior of other metalloporphyrins, which are a class of molecules with a similar structure but containing different metals. Research with CuTPP helps to elucidate:

  • Electronic structure and bonding: Understanding the interactions between the central metal ion and the surrounding porphyrin ring .
  • Reactivity and catalytic mechanisms: Studying the reaction pathways and mechanisms involved in CuTPP-catalyzed reactions to gain insights into similar processes involving other metalloporphyrins .

Copper tetraphenylporphyrin is a coordination compound formed by the interaction of copper ions with tetraphenylporphyrin, a synthetic heterocyclic compound. Tetraphenylporphyrin itself is a derivative of porphyrins, which are essential biomolecules involved in various biological processes, such as oxygen transport and electron transfer. The structure of copper tetraphenylporphyrin consists of a central copper ion coordinated to a tetraphenylporphyrin ligand, which imparts unique optical and electronic properties to the complex. This compound typically appears as a dark purple solid and is soluble in nonpolar organic solvents like chloroform and benzene .

The mechanism of action of CuTPP depends on the specific application. Here are some potential mechanisms:

  • Catalysis: CuTPP can act as a homogeneous or heterogeneous catalyst for various reactions by facilitating electron transfer or Lewis acid activation of substrates.
  • Electron transfer: CuTPP's ability to participate in redox reactions allows it to mediate electron transfer processes in biological or chemical systems.
  • Molecular recognition: The specific structure of CuTPP can enable it to bind selectively to certain molecules, making it useful in sensor development or targeted drug delivery.

While CuTPP is generally not considered highly toxic, it is recommended to handle it with care following standard laboratory safety protocols. It may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

Copper tetraphenylporphyrin exhibits notable biological activity, particularly in its role as a photosensitizer for singlet oxygen production. This property is leveraged in photodynamic therapy for cancer treatment, where the compound generates reactive oxygen species upon light activation, leading to selective cytotoxicity against tumor cells . Additionally, its ability to facilitate electron transfer reactions makes it relevant in biochemical pathways involving redox reactions and energy transfer.

The synthesis of copper tetraphenylporphyrin typically involves the following steps:

  • Preparation of Tetraphenylporphyrin: The initial step includes the condensation of pyrrole with benzaldehyde under controlled conditions to yield tetraphenylporphyrin.
  • Metal Insertion: Copper ions are introduced to the synthesized tetraphenylporphyrin under inert conditions, often using solvents like dichloroethane or chloroform. The reaction conditions (temperature, time) are optimized to ensure complete complexation.
  • Purification: The resulting copper tetraphenylporphyrin can be purified through recrystallization or chromatography techniques to obtain high-purity samples .

Copper tetraphenylporphyrin has diverse applications across various fields:

  • Photodynamic Therapy: Utilized as a photosensitizer for generating singlet oxygen in cancer treatment.
  • Catalysis: Acts as a catalyst in organic reactions, including hydroxylation and oxidation processes due to its ability to stabilize different oxidation states .
  • Electronics: Its unique electronic properties make it suitable for applications in organic electronics and molecular devices.
  • Sensors: Employed in sensors for detecting specific analytes due to its optical properties.

Studies have shown that copper tetraphenylporphyrin interacts with various substrates and solvents, influencing its reactivity and stability. For example, the presence of water can significantly affect electron transfer rates between the complex and other species. Additionally, interactions with other metal ions can alter its electronic properties and catalytic behavior .

Copper tetraphenylporphyrin shares similarities with several other porphyrin complexes but exhibits unique characteristics due to its specific metal center and ligand structure. Here are some comparable compounds:

CompoundMetal CenterUnique Features
Zinc TetraphenylporphyrinZincOften used in biological models due to biocompatibility.
Iron TetraphenylporphyrinIronKnown for its role in oxygen binding similar to hemoglobin.
Nickel TetraphenylporphyrinNickelExhibits different electronic properties compared to copper.
Cobalt TetraphenylporphyrinCobaltDisplays distinct catalytic activities not seen in copper complexes.

Copper tetraphenylporphyrin's unique optical characteristics and reactivity set it apart from these similar compounds, making it particularly valuable in both biological and industrial applications .

Alder-Longo Condensation: Mechanistic Insights and Yield Optimization

The Alder-Longo method remains a foundational approach for synthesizing meso-tetraphenylporphyrin (H₂TPP), the precursor to Copper(II) tetraphenylporphyrin. This acid-catalyzed condensation involves refluxing pyrrole and benzaldehyde in propionic acid, facilitating the formation of a porphyrinogen intermediate that undergoes subsequent oxidation [1] [2]. The reaction typically achieves yields of 20% under standard conditions (45-minute reflux in propionic acid) [1]. Key mechanistic steps include:

  • Protonation of the aldehyde to generate an electrophilic species.
  • Nucleophilic attack by pyrrole to form a dipyrromethane intermediate.
  • Cyclotetramerization into porphyrinogen.
  • Oxidative aromatization to yield the final porphyrin macrocycle.

Yield optimization strategies focus on modulating reaction parameters:

  • Solvent selection: Propionic acid’s high boiling point (141°C) enables efficient reflux, though mixed solvent systems (e.g., propionic acid/dichloromethane) may enhance intermediate solubility [1].
  • Stoichiometric ratios: A 1:1 molar ratio of benzaldehyde to pyrrole minimizes side products like linear oligomers [1].
  • Oxidant choice: While atmospheric oxygen suffices for small-scale syntheses, adding p-chloranil as an external oxidant can improve yields to 25–30% [1].

Recent advances demonstrate that microwave-assisted heating during the condensation phase reduces reaction times to 10–15 minutes while maintaining comparable yields [2].

Microwave-Assisted Metallation Techniques

Metallation of H₂TPP with copper(II) acetate exemplifies the efficiency gains achievable through microwave irradiation. Traditional methods require prolonged reflux (2–4 hours) in dimethylformamide (DMF) at 120–150°C [1]. In contrast, microwave-assisted metallation achieves complete metal insertion within 10 minutes at 200°C, yielding Copper(II) tetraphenylporphyrin in 68% isolated yield [2].

Critical parameters for microwave metallation:

  • Temperature control: Precise maintenance of 200°C prevents porphyrin degradation while ensuring rapid ligand displacement.
  • Solvent selection: DMF’s high polarity and boiling point (153°C) make it ideal for microwave dielectric heating [2].
  • Metal-to-ligand ratio: A 5:1 molar excess of copper(II) acetate to H₂TPP drives the reaction to completion [2].

Comparative studies reveal that microwave metallation reduces energy consumption by 70% compared to conventional heating, with no compromise in product purity [2].

Post-Synthetic Modifications: β-Nitration and Axial Ligand Engineering

Copper(II) tetraphenylporphyrin’s β-pyrrolic positions serve as reactive sites for electrophilic substitution, enabling strategic functionalization. Nitration using copper(II) nitrate in acetic anhydride introduces nitro groups at the β-positions, yielding β-nitro-Copper(II) tetraphenylporphyrin (CuTPP-NO₂) [1].

Nitration protocol:

  • Dissolve Copper(II) tetraphenylporphyrin in chloroform.
  • Add copper(II) nitrate and acetic anhydride (5:1 molar ratio).
  • Reflux for 2 hours under nitrogen [1].

Characterization via ¹H NMR reveals upfield shifts of β-pyrrolic protons (Δδ = 0.3–0.5 ppm), confirming nitro group incorporation [1]. UV-Vis spectra exhibit a 15–20 nm bathochromic shift in the Soret band, indicative of extended π-conjugation [1].

Axial ligand engineering remains underexplored for Copper(II) tetraphenylporphyrin, though theoretical studies suggest that coordinating ligands (e.g., pyridine or imidazole) could modulate redox potentials and catalytic activity [3].

Comparative Analysis of Solution-Phase vs. Solid-State Synthesis

Solution-phase synthesis dominates Copper(II) tetraphenylporphyrin production due to its scalability and reproducibility. Key comparisons include:

ParameterAlder-Longo Condensation [1]Microwave Metallation [2]
Reaction Time45 minutes (macrocycle)10 minutes (metallation)
Yield20% (H₂TPP)68% (CuTPP)
Energy InputModerate (reflux)Low (microwave)

Solid-state methods, though less common, offer potential advantages in solvent-free environments. Preliminary work using mechanochemical grinding of H₂TPP with copper(II) acetate shows promise, achieving 50% metallation yield after 1 hour of milling [3]. However, challenges in product isolation and purity currently limit industrial applicability.

Hydrogen Bond Acceptor Count

4

Exact Mass

675.160994 g/mol

Monoisotopic Mass

675.160994 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-15-2023

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